Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridines, including Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, can be achieved via a TEMPO-mediated [3 + 2] annulation–aromatization protocol from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis
The molecular structure of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is characterized by a fused pyrazole and pyrimidine ring system . The molecular weight is 190.20 g/mol .Physical And Chemical Properties Analysis
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has a molecular weight of 190.20 g/mol, a XLogP3-AA of 1.3, and a topological polar surface area of 43.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Fluorescent Molecules in Optical Applications
Summary of the Application
Pyrazolo[1,5-a]pyrimidines-based fluorophores are identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Methods of Application
The synthetic methodology of these compounds is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and they have tunable photophysical properties .
Results or Outcomes
The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Biomedical Applications
Summary of the Application
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Methods of Application
The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
Results or Outcomes
More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Design of Various Inhibitors
Summary of the Application
Pyrazolo[1,5-a]pyridine scaffolds have been utilized in the design of DDX3X helicase, Pan-JAK kinase, C-terminal Src kinase, human dihydroorotate dehydrogenase, p110α-selective PI3 kinase, p38 kinase, ERK inhibitors, 5-HT4, EP1, D3 dopamine receptors antagonists, antitubercular and antimalarial agents .
Methods of Application
The construction of this heterocyclic core has been reported through numerous general approaches .
Results or Outcomes
These compounds have shown promising results in various biomedical applications .
Synthesis of 3-Sulfonyl Analogues
Summary of the Application
Pyrazolo[1,5-a]pyridines are used in the direct construction of 3-sulfonyl analogues .
Methods of Application
Under basic conditions, pyridinium-N-amine and the corresponding dipolar aminide played a vibrant role in [3 + 2]-cycloaddition using (E)-β-iodovinyl sulfones .
Results or Outcomes
This method provides a new way to synthesize 3-sulfonyl analogues .
Diversification of Pyrazolo[1,5-a]pyrimidine Scaffold
Summary of the Application
The pyrazolo[1,5-a]pyrimidine scaffold is chemically and biologically interesting and has been used for further diversification .
Methods of Application
Computational studies were conducted to provide explanations for the origin of regioselectivity .
Results or Outcomes
The promising results allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .
Lipid Droplet Biomarkers
Summary of the Application
Pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Methods of Application
The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers .
Results or Outcomes
This application demonstrates the interesting versatility of this core .
Safety And Hazards
properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHMFSBXNNIWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383686 | |
Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
16205-44-0 | |
Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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